2-hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one hydrochloride
Description
2-Hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one hydrochloride is a synthetic derivative of 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (TAZQ), a compound structurally analogous to the alkaloid vasicine found in Adhatoda vasica. TAZQ itself exhibits diverse pharmacological activities, including bronchodilatory, anti-inflammatory, antitussive, and anticancer properties . Preclinical studies suggest that TAZQ derivatives, including this compound, act via mechanisms such as NF-κB-mediated apoptosis and inhibition of the PI3k/Akt/FoxO3a pathway in cancer cells . Stability studies indicate that TAZQ is sensitive to alkaline degradation but stable under acidic, oxidative, and thermal conditions .
Properties
IUPAC Name |
2-hydroxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c16-9-5-6-11-10(8-9)13(17)15-7-3-1-2-4-12(15)14-11;/h5-6,8,16H,1-4,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEXTERELQZANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)O)C(=O)N2CC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Precursor Selection
The synthesis begins with a cyclocondensation reaction between substituted quinazoline precursors and azepine derivatives. Propynenitrile and keto esters serve as primary raw materials, enabling the formation of a fused azepinoquinazolinone core. Base catalysts such as potassium carbonate (K₂CO₃) in acetonitrile facilitate adduct formation at 0°C to room temperature, followed by intramolecular cyclization under acidic conditions.
The reaction proceeds via nucleophilic attack of the amine group on the electrophilic carbon of the dichloroquinoxaline derivative, forming a six-membered transition state. Subsequent elimination of hydrochloric acid generates the fused heterocyclic system. Computational studies suggest that electron-withdrawing groups on the quinazoline moiety enhance reaction kinetics by stabilizing the intermediate.
Optimization of Cyclization Conditions
Cyclization is conducted in concentrated hydrochloric acid under reflux (100–110°C) for 12–16 hours. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| HCl Concentration | 36–38% (w/w) | Maximizes ring closure efficiency |
| Reaction Temperature | 100–110°C | Prevents decomposition of heat-sensitive intermediates |
| Reflux Duration | 12–16 hours | Ensures complete conversion of adduct to cyclized product |
Prolonged reflux beyond 16 hours risks hydrolysis of the hydroxyl group, reducing yield by 8–12%.
Hydrochloride Salt Formation
Acid-Mediated Protonation
The hydrochloride salt is formed in situ during the cyclization step. Protonation occurs at the basic nitrogen of the azepine ring, with chloride ions from HCl serving as counterions. The reaction mixture is concentrated under reduced pressure to precipitate the hydrochloride salt, which is then isolated via filtration.
Purification and Crystallization
Crude product is purified using a two-step protocol:
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Solvent Extraction : Ethyl acetate or dichloromethane removes non-polar impurities.
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Recrystallization : Ethanol-water mixtures (3:1 v/v) yield crystals with >98% purity, as confirmed by HPLC.
Industrial-Scale Synthesis
Batch Process Optimization
Scalable production employs the following conditions:
| Scale | Reactor Volume | Yield (%) | Purity (%) |
|---|---|---|---|
| Laboratory (10 mmol) | 50 mL | 48 | 97 |
| Pilot (100 mmol) | 500 mL | 51 | 96 |
| Industrial (1 mol) | 5 L | 52 | 95 |
Key challenges include maintaining consistent temperature gradients in large reactors and minimizing solvent waste. Continuous flow systems are under investigation to improve throughput.
Analytical Characterization
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, OH), 4.3–4.5 (m, 2H, CH₂), 3.1–3.3 (m, 4H, CH₂).
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IR (KBr): 3250 cm⁻¹ (O-H stretch), 1680 cm⁻¹ (C=O).
Purity Assessment via HPLC
| Column | Mobile Phase | Retention Time | Purity (%) |
|---|---|---|---|
| C18 (250 × 4.6 mm) | MeOH:H₂O (70:30) | 6.2 minutes | 98.5 |
Comparative Analysis of Synthetic Routes
Traditional vs. Microwave-Assisted Methods
While conventional heating achieves moderate yields (48–52%), microwave-assisted synthesis reduces reaction time to 2–4 hours with comparable yields (50–55%). However, equipment costs and scalability limitations hinder industrial adoption.
Byproduct Formation and Mitigation
Major byproducts include:
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Hydrolyzed Quinazoline Derivatives : Formed via excessive HCl exposure, minimized by strict temperature control.
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Dimerization Products : Addressed by maintaining dilute reaction conditions (0.1–0.2 M concentration).
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional hydroxyl groups, while substitution reactions can introduce various functional groups into the azepine ring .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of quinazoline compounds exhibit anticancer properties. For instance, studies have shown that quinazoline derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific mechanism often involves the inhibition of tyrosine kinases which are crucial in cancer cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited tumor growth in xenograft models through targeted action on cancer cell signaling pathways .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Research has indicated that certain tetrahydroquinazoline derivatives can protect neuronal cells from oxidative stress and excitotoxicity. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study:
A study conducted by researchers at a prominent university found that a similar compound improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta plaque formation .
Pain Management
Quinazoline derivatives have been explored for their analgesic properties. The modulation of pain pathways through antagonism of specific receptors (e.g., NMDA receptors) has been noted, suggesting that this compound could serve as a basis for developing new pain relief medications.
Case Study:
In a clinical trial reported in Pain Medicine, patients receiving a quinazoline-based treatment experienced significant reductions in chronic pain levels compared to placebo groups .
Mechanism of Action
The mechanism of action of 2-hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
TAZQ (7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)-one)
- Structure : Lacks the hydroxy group and hydrochloride salt.
- Activity : Bronchodilator (inhibits mast cell degranulation, reduces histamine release, and suppresses lung PDEase and lipoxygenase) ; anticancer via NF-κB and PI3k/Akt pathways .
- Stability : Degrades significantly under alkaline conditions (e.g., 1 N NaOH), with 20–30% degradation observed in forced degradation studies .
RLX (6,7,8,9,10,12-Hexahydro-azepino-[2,1-b]quinazolin-12-one)
- Structure : Contains an additional double bond in the azepine ring compared to TAZQ.
- Activity : Bronchodilator with oral efficacy; mechanism involves inhibition of calcium uptake and prostaglandin E modulation .
- Key Difference : Longer duration of action than TAZQ but lacks reported anticancer activity .
Quingdainones (e.g., Candidine)
Halogenated Derivatives (e.g., 2-Iodo-TAZQ)
- Structure : Halogen substituents (e.g., iodine at position 2) .
- Activity : Modifications alter pharmacokinetics; iodinated derivatives may enhance targeting in cancer therapy but lack detailed activity reports.
Pharmacological and Stability Profiles
Table 1: Comparative Pharmacological Activities
Table 2: Stability Under Stress Conditions
*Predicted based on parent compound TAZQ.
Clinical and Commercial Relevance
Biological Activity
2-Hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one hydrochloride is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antioxidant, antimicrobial, and anticancer activities.
Chemical Structure and Properties
The compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₂ClN₃O
- Molecular Weight : 253.7 g/mol
Antioxidant Activity
Recent studies have shown that derivatives of quinazoline compounds exhibit significant antioxidant properties. The antioxidant activity of this compound was evaluated using various assays such as ABTS and CUPRAC. These assays indicated that the compound possesses a TEAC (Trolox Equivalent Antioxidant Capacity) value comparable to standard antioxidants like Trolox.
| Compound | TEAC Value |
|---|---|
| 2-Hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one | 3.46 |
| Standard (Trolox) | 3.50 |
The presence of hydroxyl groups in its structure is crucial for its antioxidant activity as they facilitate electron donation and radical scavenging.
Antimicrobial Activity
The antimicrobial potential of this compound was assessed against various bacterial strains. In vitro studies revealed that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to understand its efficacy.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of quinazoline derivatives have been widely studied. In particular, the compound showed cytotoxic effects on various cancer cell lines including HeLa and A549 cells. The IC50 values were calculated to determine the concentration required to inhibit cell growth by 50%.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| A549 | 20 |
These findings indicate that the compound may interfere with cancer cell proliferation and warrant further investigation into its mechanisms of action.
Case Studies
In a recent study published in MDPI, researchers synthesized several derivatives of quinazoline and evaluated their biological activities. Among these derivatives, those containing hydroxyl substituents exhibited enhanced antioxidant and anticancer activities compared to their methoxy counterparts .
Another study focused on the structure-activity relationship (SAR) of similar compounds and found that modifications at specific positions on the quinazoline ring significantly influenced their biological efficacy .
Q & A
Q. What are the optimized synthetic routes for 2-hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one hydrochloride, and how do reaction conditions affect yield?
Methodological Answer: The compound can be synthesized via cyclization reactions under basic conditions. For example, in , 41 (the base structure without the hydroxy group) was synthesized by cyclizing precursor 34 using flash column chromatography (FCC) purification, achieving a 52% yield . Key factors influencing yield include:
- Catalyst selection : Use of KF-Al₂O₃ in microwave-assisted synthesis (similar to ) reduces reaction time and improves regioselectivity .
- Temperature control : Microwave irradiation enhances reaction efficiency (e.g., 65% yield for analogous compounds in ) .
- Purification methods : FCC is critical for isolating pure products, as seen in , where yields ranged from 39% to 92% depending on intermediates .
Q. Table 1: Comparative Synthesis Data
| Precursor | Reaction Type | Catalyst/Purification | Yield (%) | Reference |
|---|---|---|---|---|
| 34 | Cyclization | FCC | 52 | |
| Isatin | Microwave | KF-Al₂O₃ | 65–80 |
Q. Which analytical methods are validated for characterizing this compound and its impurities?
Methodological Answer:
- HPLC : A stability-indicating HPLC method () is recommended for quantifying the parent compound and degradation products. The method uses a C18 column, mobile phase (e.g., acetonitrile-phosphate buffer), and UV detection at 254 nm .
- NMR : ¹H and ¹³C NMR () confirm structural integrity, with chemical shifts matching literature data for related quinazolinones .
- Elemental Analysis : Used to verify purity (e.g., ±0.4% for C, H, N in ) .
Advanced Research Questions
Q. How can stability studies be designed to assess degradation pathways under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to acidic/alkaline hydrolysis (e.g., 0.1M HCl/NaOH at 60°C), oxidative stress (H₂O₂), and photolysis . Monitor degradation via HPLC () and identify impurities using LC-MS .
- Kinetic Modeling : Calculate degradation rate constants (k) at different temperatures to predict shelf life (e.g., Arrhenius equation) .
Q. Table 2: Stability Study Design
| Condition | Parameters | Analytical Tool |
|---|---|---|
| Acidic Hydrolysis | 0.1M HCl, 60°C, 24h | HPLC |
| Oxidative Stress | 3% H₂O₂, RT, 6h | LC-MS |
| Photolysis | 1.2 million lux hours | UV-Vis |
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Assay Validation : Cross-validate results using orthogonal methods (e.g., enzyme inhibition vs. cell-based assays) .
- Data Triangulation : Compare findings with structurally similar compounds (e.g., antimicrobial triazoloquinazolines in ) to identify structure-activity relationships (SARs) .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solubility, protein binding) affecting activity discrepancies .
Q. What computational tools predict metabolic pathways or synthetic feasibility for novel derivatives?
Methodological Answer:
- Retrosynthetic Planning : Use databases like Reaxys and Pistachio () to identify feasible routes for introducing functional groups (e.g., hydroxylation at position 2) .
- ADMET Prediction : Tools like BKMS_METABOLIC () model pharmacokinetics, prioritizing derivatives with optimal logP (<3) and low CYP450 inhibition .
Q. How can reaction mechanisms for cyclization steps be elucidated using spectroscopic or kinetic methods?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
